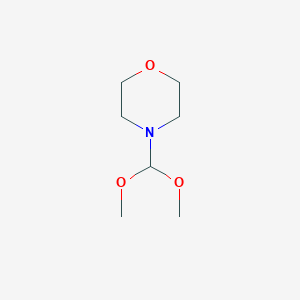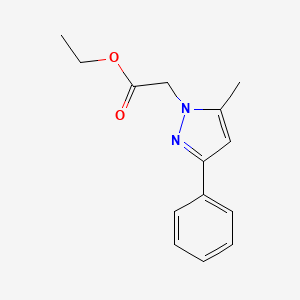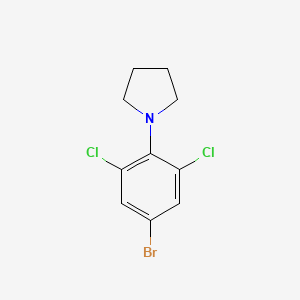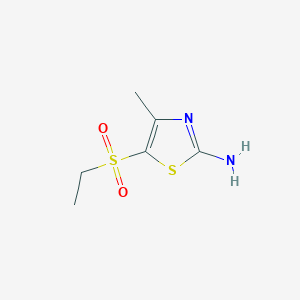
2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group, a dihydropyridazinone ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the cyclopropylcarbamoyl group through a nucleophilic substitution reaction. The final step usually involves the formation of the acetic acid moiety through hydrolysis or esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.
化学反応の分析
Types of Reactions
2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
科学的研究の応用
2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridazinone derivatives and acetic acid derivatives. Examples include:
- 2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)propanoic acid
- 2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)butanoic acid
Uniqueness
The uniqueness of 2-(3-(Cyclopropylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid lies in its specific structure, which combines a cyclopropylcarbamoyl group with a dihydropyridazinone ring and an acetic acid moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H13N3O4 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
2-[3-(cyclopropylcarbamoyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C10H13N3O4/c14-8-4-3-7(10(17)11-6-1-2-6)12-13(8)5-9(15)16/h6H,1-5H2,(H,11,17)(H,15,16) |
InChIキー |
BCDNUDBWQAHHCU-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=NN(C(=O)CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11781153.png)


![3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781173.png)
![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)
![3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11781193.png)







![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)
